molecular formula C11H15NOS B3012627 2-{[(oxan-4-yl)methyl]sulfanyl}pyridine CAS No. 2320931-54-0

2-{[(oxan-4-yl)methyl]sulfanyl}pyridine

Cat. No.: B3012627
CAS No.: 2320931-54-0
M. Wt: 209.31
InChI Key: CSWIWNIAKFUBNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(Oxan-4-yl)methyl]sulfanyl}pyridine is a synthetic heterocyclic compound of interest in medicinal chemistry and drug discovery. Its structure incorporates a pyridine ring linked via a methylsulfanyl bridge to a tetrahydropyran (oxan-4-yl) group, a scaffold combination known to contribute to diverse pharmacological properties. The pyridine ring is a privileged structure in drug design, often contributing to molecular recognition and binding through its hydrogen bonding capabilities . The incorporation of a tetrahydropyran ring is a common strategy in medicinal chemistry to optimize properties like solubility and metabolic stability . Compounds featuring similar pyridine and tetrahydropyran motifs are frequently investigated as kinase inhibitors . Kinases are enzymes critical to cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory conditions . Furthermore, heterocyclic structures like pyrimidines and pyridines are extensively studied for their anti-inflammatory potential, often through the inhibition of key inflammatory mediators such as prostaglandin E2 and various interleukins . As such, 2-{[(oxan-4-yl)methyl]sulfanyl}pyridine serves as a versatile chemical building block, providing a core scaffold for researchers to develop and optimize new bioactive molecules targeting these and other therapeutic areas. This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-(oxan-4-ylmethylsulfanyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NOS/c1-2-6-12-11(3-1)14-9-10-4-7-13-8-5-10/h1-3,6,10H,4-5,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSWIWNIAKFUBNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CSC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(oxan-4-yl)methyl]sulfanyl}pyridine typically involves the following steps:

    Formation of the Oxan-4-ylmethyl Intermediate: This step involves the preparation of the oxan-4-ylmethyl group, which can be achieved through various organic synthesis techniques.

    Attachment of the Sulfanyl Group: The oxan-4-ylmethyl intermediate is then reacted with a suitable sulfanylating agent to introduce the sulfanyl group.

    Coupling with Pyridine: Finally, the sulfanylated intermediate is coupled with a pyridine ring under specific reaction conditions to yield the target compound.

Industrial Production Methods

Industrial production of 2-{[(oxan-4-yl)methyl]sulfanyl}pyridine may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in these processes are selected to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-{[(oxan-4-yl)methyl]sulfanyl}pyridine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the sulfanyl group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the pyridine ring or the sulfanyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Modified sulfanyl derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-{[(oxan-4-yl)methyl]sulfanyl}pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(oxan-4-yl)methyl]sulfanyl}pyridine involves its interaction with specific molecular targets. The sulfanyl group can participate in redox reactions, while the pyridine ring can engage in π-π interactions with aromatic systems. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The oxan-4-ylmethyl group distinguishes 2-{[(oxan-4-yl)methyl]sulfanyl}pyridine from other pyridine-thioethers. Key comparisons include:

Table 1: Substituent-Driven Property Variations
Compound Substituent(s) Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
2-{[(oxan-4-yl)methyl]sulfanyl}pyridine Oxan-4-ylmethyl, sulfanyl ~225 (estimated) Not reported Pyridine, thioether, ether
4-Methylpyridine-2-thiol (1b) Methyl, thiol (-SH) 125.18 Not reported Pyridine, thiol
Famotidine Thiazole, sulfamoyl 337.43 160–163 Thiazole, sulfonamide
Lansoprazole derivative Trifluoroethoxy, sulfinyl 369.37 Not reported Pyridine, sulfoxide
2-Amino-4-(2-chloro-5-phenyl)pyridine Chloro, phenyl, amino 466–545 268–287 Pyridine, chloro, amino

Key Observations :

  • The oxan-4-ylmethyl group likely enhances solubility in polar solvents compared to purely aromatic substituents (e.g., phenyl groups in ) due to its ether oxygen .
  • Thiol-containing analogs (e.g., 4-methylpyridine-2-thiol) exhibit higher reactivity due to the -SH group, whereas the thioether in the target compound offers greater stability .

Hydrogen Bonding and Crystallography

  • Famotidine : Stabilized by intramolecular N—H⋯O bonds, critical for its crystalline structure and stability.
  • Sulfonamide-Pyridine Derivatives : Rely on N—H⋯N hydrogen bonds for crystal packing, a feature less likely in the target compound due to its thioether’s reduced polarity.
  • Structural refinement tools like SHELXL and docking software (AutoDock4 ) are instrumental in predicting binding modes and crystal lattice interactions.

Biological Activity

2-{[(oxan-4-yl)methyl]sulfanyl}pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on enzyme inhibition, antimicrobial properties, and other pharmacological effects. The compound's unique structural features contribute to its reactivity and interaction with various biological targets.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a sulfanyl group and an oxan-4-yl moiety. This structural configuration allows for diverse interactions with biological molecules, particularly through covalent bonding mechanisms.

1. Enzyme Inhibition

Research indicates that 2-{[(oxan-4-yl)methyl]sulfanyl}pyridine exhibits significant enzyme inhibition properties. Notably, it has been studied for its effects on:

  • Acetylcholinesterase (AChE) : A key enzyme in neurotransmission, inhibition of AChE can lead to increased levels of acetylcholine, potentially benefiting conditions like Alzheimer's disease.
  • Urease : Inhibition of urease is relevant for treating urinary tract infections and other conditions associated with urea metabolism.

The mechanism of action typically involves the formation of covalent bonds with nucleophilic residues in the active sites of these enzymes, leading to a reduction in their activity.

2. Antimicrobial Properties

The compound has demonstrated promising antimicrobial activity against various bacterial strains. A study evaluating its antibacterial effects showed significant inhibition against:

  • Gram-positive bacteria : Such as Staphylococcus aureus.
  • Gram-negative bacteria : Including Escherichia coli.

These findings suggest that the compound could serve as a potential lead in the development of new antimicrobial agents.

3. Antifungal Activity

Preliminary evaluations indicate that 2-{[(oxan-4-yl)methyl]sulfanyl}pyridine also possesses antifungal properties, particularly against strains like Candida albicans. This broad-spectrum activity enhances its therapeutic potential in treating infections caused by both bacteria and fungi.

Case Studies

Several studies have investigated the biological activity of compounds similar to or derived from 2-{[(oxan-4-yl)methyl]sulfanyl}pyridine. For example:

  • A study on pyridine derivatives highlighted their role as potent inhibitors of various kinases involved in cancer progression, suggesting that similar derivatives could be explored for anticancer activity.
CompoundActivity TypeTarget
2-{[(oxan-4-yl)methyl]sulfanyl}pyridineEnzyme InhibitionAChE, Urease
Pyridine Derivative XAnticancerKinase Inhibition
Pyridine Derivative YAntimicrobialGram-positive and Gram-negative bacteria

The primary mechanism by which 2-{[(oxan-4-yl)methyl]sulfanyl}pyridine exerts its biological effects is through covalent modification of target enzymes. The sulfonyl group reacts with nucleophiles in the active sites of enzymes, leading to irreversible inhibition. This property is particularly valuable in drug design, as it can provide prolonged therapeutic effects.

Q & A

Q. How to mitigate risks of sulfanyl group degradation during long-term storage?

  • Solutions :
  • Lyophilization : Stabilize as a hydrochloride salt .
  • Antioxidants : Add butylated hydroxytoluene (BHT) at 0.01% w/w .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.